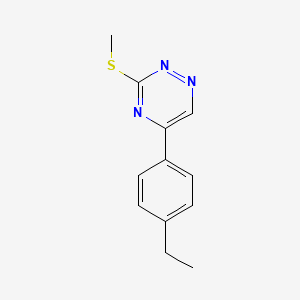

as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)-

Overview

Description

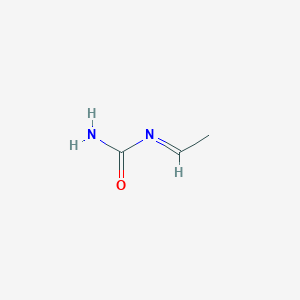

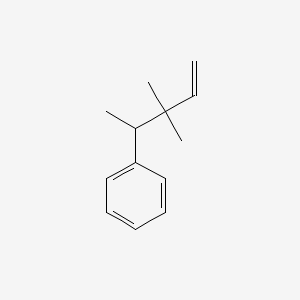

as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)-: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features an ethylphenyl group and a methylthio group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

Cyclization of substituted amidines: with appropriate nitriles.

Condensation reactions: involving substituted anilines and thioureas.

Industrial Production Methods: Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may convert the methylthio group to a thiol or other reduced forms.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation products: Sulfoxides, sulfones.

Reduction products: Thiols, reduced triazines.

Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

Agriculture: Potential use as a herbicide or pesticide due to its ability to interfere with specific biological processes in plants or pests.

Polymers: Incorporation into polymer matrices to enhance properties such as stability, durability, or resistance to degradation.

Mechanism of Action

The mechanism of action of as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Triazine derivatives: Compounds with similar triazine cores but different substituents.

Phenyl-substituted triazines: Compounds with various phenyl groups attached to the triazine ring.

Thio-substituted triazines: Compounds with sulfur-containing groups attached to the triazine ring.

Uniqueness: The presence of both an ethylphenyl group and a methylthio group in as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)- may impart unique properties such as enhanced reactivity, specific binding affinity, or distinct electronic characteristics, distinguishing it from other triazine derivatives.

Properties

IUPAC Name |

5-(4-ethylphenyl)-3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-3-9-4-6-10(7-5-9)11-8-13-15-12(14-11)16-2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGQMVHBDDOGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=NC(=N2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219669 | |

| Record name | as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69466-96-2 | |

| Record name | as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069466962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine, 5-(p-ethylphenyl)-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)

![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)

![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)

![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)